molecular formula C14H17BN2O2 B1425053 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS No. 1375301-92-0

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Cat. No. B1425053
M. Wt: 256.11 g/mol
InChI Key: DDCOGIMXXHFKGC-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” is a chemical compound with the empirical formula C14H18BNO4 . It has a molecular weight of 275.11 .


Molecular Structure Analysis

The molecular structure of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” is represented by the SMILES string CC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C)C .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” are not available, similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used in various reactions. These include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” include a solid form and a molecular weight of 275.11 .

Scientific Research Applications

Synthesis and Characterization

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and its derivatives are used as raw materials or intermediates in the synthesis of various chemical compounds. Studies have focused on confirming the structure of these compounds through various spectroscopic methods and X-ray diffraction. Such compounds are often used in Density Functional Theory (DFT) studies to calculate molecular structures, showing consistency with X-ray diffraction results (Liao et al., 2022).

Molecular Structure Analysis

  • The molecular structures of these compounds are extensively analyzed using DFT. This analysis includes exploring the molecular electrostatic potential and frontier molecular orbitals. The results from these studies provide insights into the physicochemical properties of the compounds (Huang et al., 2021).

Application in Polymer Synthesis

  • These compounds are used in the synthesis of high-performance semiconducting polymers. For example, derivatives of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline have been utilized as precursors for creating donor-acceptor copolymers, demonstrating the compound's utility in advanced material synthesis (Kawashima et al., 2013).

Use in Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. These include antitumor and antimicrobial activities, as well as potential in vitro cytotoxicity against various cancer cells. This demonstrates the compound's relevance in the development of new pharmaceuticals (Mphahlele et al., 2017).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(7-11)8-16-9-17-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCOGIMXXHFKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680566
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

CAS RN

1375301-92-0
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com
AL Smith, KL Andrews, H Beckmann… - Journal of medicinal …, 2015 - ACS Publications
The structure-based design and optimization of a novel series of selective PERK inhibitors are described resulting in the identification of 44 as a potent, highly selective, and orally …
Number of citations: 79 pubs.acs.org

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